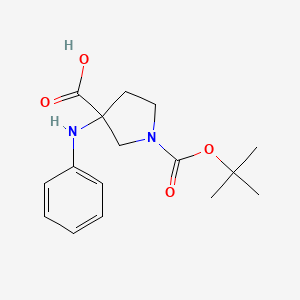
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid is a chemical compound commonly referred to as Boc-3-Pyr-OH. This compound is a derivative of pyrrolidine and has gained significant attention in scientific research due to its potential for use in drug development. In
Wirkmechanismus
The mechanism of action of Boc-3-Pyr-OH is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Boc-3-Pyr-OH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Boc-3-Pyr-OH has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, Boc-3-Pyr-OH has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-3-Pyr-OH in lab experiments is its potential for use in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using Boc-3-Pyr-OH is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Boc-3-Pyr-OH. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-3-Pyr-OH and its potential use in drug development. Other areas of interest include investigating the potential use of Boc-3-Pyr-OH in combination with other drugs and exploring its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, Boc-3-Pyr-OH is a promising compound with potential applications in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. While there are still many unanswered questions regarding the mechanism of action of Boc-3-Pyr-OH, further research in this area may lead to the development of new and effective treatments for a range of diseases.
Synthesemethoden
The synthesis of Boc-3-Pyr-OH involves the reaction of tert-butyl carbamate with 3-phenylamino pyrrolidine-3-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is purified through column chromatography to obtain pure Boc-3-Pyr-OH.
Wissenschaftliche Forschungsanwendungen
Boc-3-Pyr-OH has been extensively studied for its potential use in drug development. It has been found to have anti-tumor activity and has been investigated for its potential use in cancer treatment. Additionally, Boc-3-Pyr-OH has been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-16(11-18,13(19)20)17-12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWARWOMZWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

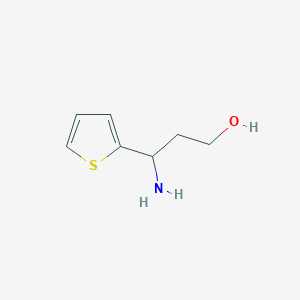
![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)
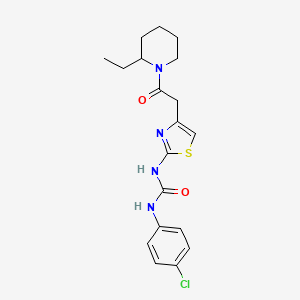
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2622693.png)

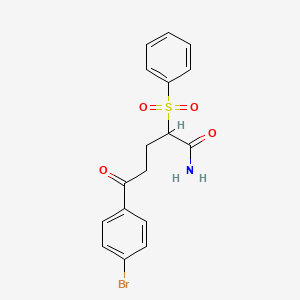
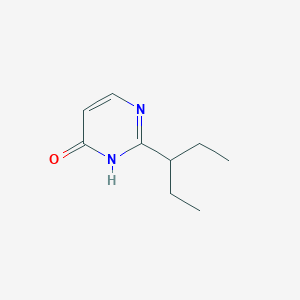
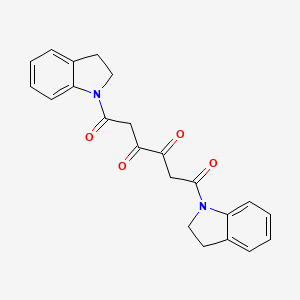

![Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622701.png)
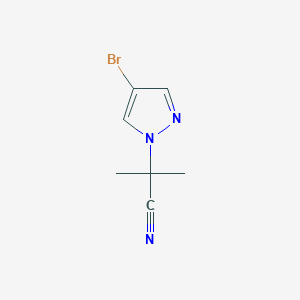

![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)